molecular formula C11H14BrN3O2 B8382892 1-(5-Bromopyrimidin-2-yl)-4-methylpiperidine-4-carboxylic acid

1-(5-Bromopyrimidin-2-yl)-4-methylpiperidine-4-carboxylic acid

Cat. No.: B8382892
M. Wt: 300.15 g/mol
InChI Key: MYQISFOZUVNMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromopyrimidin-2-yl)-4-methylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H14BrN3O2 and its molecular weight is 300.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14BrN3O2

Molecular Weight

300.15 g/mol

IUPAC Name

1-(5-bromopyrimidin-2-yl)-4-methylpiperidine-4-carboxylic acid

InChI

InChI=1S/C11H14BrN3O2/c1-11(9(16)17)2-4-15(5-3-11)10-13-6-8(12)7-14-10/h6-7H,2-5H2,1H3,(H,16,17)

InChI Key

MYQISFOZUVNMFU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=NC=C(C=N2)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 1-(5-bromopyrimidin-2-yl)-4-methylpiperidine-4-carboxylate (400 mg, 1.22 mmol) was stirred in dioxan (4 ml) and concentrated hydrochloric acid was added (2.8 ml). The reaction was stirred in a sealed tube at 100° C. for 5 h. LCMS indicated 90% conversion to the acid. The reaction was allowed to cool, diluted with a saturated aqueous solution of sodium hydrogen carbonate to adjust the pH to ˜5 at which point a solid precipitated. The solid was collected by filtration and dried to afford the desired product as a yellow solid (270 mg, 90% purity by LCMS) (77%).
Name
Ethyl 1-(5-bromopyrimidin-2-yl)-4-methylpiperidine-4-carboxylate
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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